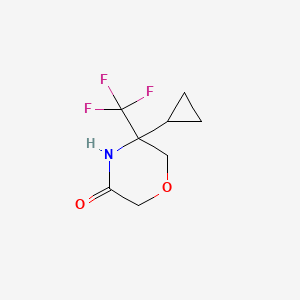

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one

Description

Properties

IUPAC Name |

5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(5-1-2-5)4-14-3-6(13)12-7/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEKQULGJZJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(COCC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one are not well-documented. Typically, industrial synthesis would involve scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce alcohols or amines, and substitution reactions could result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups, such as 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one, exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which can lead to improved bioavailability and efficacy against various cancer cell lines. For instance, derivatives of trifluoromethyl pyrimidines have shown significant anticancer activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells .

1.2 Antimicrobial Properties

The incorporation of the trifluoromethyl group in morpholine derivatives has been linked to enhanced antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

1.3 Anti-Tubercular Activity

Research has also explored the anti-tubercular activity of triazolopyrimidine derivatives, which share structural similarities with 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one. These studies have identified effective inhibitors against Mycobacterium tuberculosis, showcasing the potential for further development in treating tuberculosis .

Agrochemical Applications

2.1 Insecticidal Activity

Trifluoromethyl-containing compounds have been evaluated for their insecticidal properties. Research indicates that these compounds can effectively target agricultural pests, providing an alternative to conventional insecticides. For example, studies on trifluoromethyl pyrimidine derivatives have reported notable insecticidal activities against Spodoptera frugiperda and Mythimna separata, suggesting potential applications in crop protection .

2.2 Fungicidal Activity

In addition to insecticidal properties, trifluoromethyl morpholine derivatives have shown antifungal activity against various plant pathogens. The efficacy of these compounds in inhibiting fungal growth positions them as viable candidates for developing new fungicides that could enhance agricultural productivity while minimizing environmental impact .

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical properties of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one enable its use in synthesizing advanced materials with specific functionalities. Its ability to form stable bonds with various substrates makes it a candidate for creating polymers and coatings with enhanced durability and resistance to degradation .

3.2 Photophysical Properties

Research into the photophysical properties of trifluoromethyl-containing compounds has revealed their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. The incorporation of trifluoromethyl groups can improve charge transport properties and stability under operational conditions .

Case Studies and Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Trifluoromethyl derivatives | Significant anticancer activity against multiple cell lines |

| Agrochemicals | Insecticides | Effective against Spodoptera frugiperda |

| Agrochemicals | Fungicides | Antifungal activity against various plant pathogens |

| Material Science | Functional materials | Enhanced stability and durability in synthetic applications |

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and modulate gene expression. The exact molecular targets and pathways are not fully elucidated but are likely related to its anti-inflammatory and immunosuppressive activities.

Biological Activity

5-Cyclopropyl-5-(trifluoromethyl)morpholin-3-one is a synthetic organic compound with a morpholine structure characterized by the presence of both cyclopropyl and trifluoromethyl groups. This unique combination may enhance its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 209.17 g/mol

- Structural Features : The trifluoromethyl group increases lipophilicity, potentially influencing biological interactions and applications in medicinal chemistry.

Biological Activity Overview

Research indicates that 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one exhibits significant biological activity across various fields, including:

- Pharmacology : Investigated for its potential as a therapeutic agent.

- Neuroscience : Explored for potential neuropharmacological properties.

- Agricultural Chemistry : Evaluated for fungicidal activity.

While the exact mechanisms of action remain under investigation, preliminary studies suggest that 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one may interact with specific receptors or enzymes, modulating biological pathways. Interaction studies have demonstrated its ability to bind to various biological targets, although detailed mechanistic studies are still required to elucidate these interactions fully .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one:

| Study Type | Findings | Reference |

|---|---|---|

| Pharmacological Study | Exhibits significant activity in various assays, indicating potential therapeutic applications. | |

| Interaction Studies | Binds to multiple biological targets; specific receptor interactions are still being characterized. | |

| Neuropharmacological Research | Potential as a novel scaffold for imaging in neurological studies. | |

| Fungicidal Activity | Demonstrated good in vitro activity against pathogens like P. oryzae at low concentrations. |

Case Studies and Research Findings

-

Pharmacological Studies :

- In pharmacological assessments, 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one has shown promising results in inhibiting specific enzymes and receptors related to various diseases. For example, it has been evaluated for its inhibitory effects on monoacylglycerol lipase (MAGL), which is relevant in pain management and neurodegenerative disorders.

- Neuroscience Applications :

-

Agricultural Chemistry :

- In agricultural studies, derivatives of morpholin-3-one, including this compound, have exhibited significant fungicidal properties against pathogens affecting crops, suggesting potential applications in agricultural pest management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropanation of a diazo precursor with a trifluoromethyl-containing morpholinone intermediate. Key steps include:

- Using palladium-catalyzed cross-coupling for cyclopropane ring formation (e.g., cyclopropanation with diazo compounds, as in ).

- Optimizing temperature (e.g., 0–5°C for diazo stability) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 3.5–4.5 ppm for morpholinone protons), 13C NMR (δ 110–120 ppm for CF3 carbons), and 19F NMR (δ -60 to -70 ppm for trifluoromethyl groups) are critical for structural confirmation .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity (>97% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ at m/z 223.0821) validates molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate:

- Short-term : Stable at room temperature in inert atmospheres (argon) for 1–2 weeks.

- Long-term : Store at -20°C in amber vials to prevent hydrolysis of the morpholinone ring. Degradation products (e.g., ring-opened amines) can be monitored via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of cyclopropane ring formation in this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the cyclopropanation proceeds via a stepwise [2+1] cycloaddition mechanism. The trifluoromethyl group stabilizes the transition state through hyperconjugation, favoring cis stereochemistry at the cyclopropane-morpholinone junction. Experimental validation uses NOESY NMR to confirm spatial proximity of cyclopropane and morpholinone protons .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against fungal CYP51 (target for antifungals). The cyclopropyl group enhances hydrophobic binding, while trifluoromethyl improves membrane permeability .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with antifungal IC50 data. Derivatives with logP 2.5–3.5 show optimal activity (e.g., MIC = 8 µg/mL against Candida albicans) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) that affect MIC values. For example, pH-dependent solubility (pKa ~4.5) may explain variability in acidic media .

- Counter-screening : Test against off-target kinases (e.g., EGFR, JAK2) to rule out nonspecific inhibition. Use SPR (surface plasmon resonance) to confirm binding specificity .

Q. How do solvent and catalyst choices influence enantioselectivity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes to achieve enantiomeric excess (ee >85%) in cyclopropanation. Polar aprotic solvents (DMF) enhance catalyst turnover but may reduce ee by 10–15% .

- Solvent Screening : Compare ee in toluene (80% ee) vs. acetonitrile (65% ee) using chiral HPLC (Chiralpak AD-H column) .

Key Notes

- Avoid commercial synthesis protocols; prioritize academic methodologies (e.g., multi-step catalysis over bulk reagents).

- Contradictions in bioactivity often arise from assay variability—always report full experimental conditions .

- Computational tools (DFT, QSAR) are indispensable for rational design but require experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.